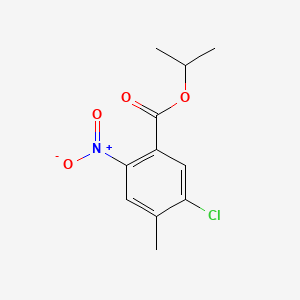

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKKNXHDDASGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

CAS Number: 1204518-43-3

This technical guide provides a comprehensive overview of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction and Chemical Identity

This compound is a substituted aromatic carboxylic acid ester. Its structure, characterized by a benzene ring with chloro, methyl, nitro, and isopropyl ester functional groups, makes it a versatile building block in organic synthesis. Its primary significance lies in its role as a crucial intermediate in the manufacturing of the insecticide Flometoquin.[1] Understanding the properties and synthesis of this compound is therefore essential for chemists working in the agrochemical sector and related fields of research and development.

IUPAC Name: propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate[2] Synonyms: 5-chloro-4-methyl-2-nitro-benzoic acid isopropyl ester[3] CAS Number: 1204518-43-3[4][5]

Physicochemical and Computed Properties

Precise, experimentally determined physicochemical data for this compound is not widely available in public literature. However, computational models provide valuable predicted data for key properties. These predictions are useful for anticipating the compound's behavior in various experimental conditions. For comparison, the experimental melting point of the analogous methyl ester, Methyl 5-chloro-2-nitrobenzoate, is reported as 48-52 °C.[6][7]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₄ | PubChem[2] |

| Molecular Weight | 257.67 g/mol | PubChem[2] |

| Predicted Boiling Point | 351.0 ± 37.0 °C | Echemi[3] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | Echemi[3] |

| XLogP3 (Lipophilicity) | 3.4 | PubChem[2] |

| Topological Polar Surface Area | 72.1 Ų | PubChem[2] |

Synthesis and Mechanism

The synthesis of this compound can be logically approached as a two-part process: first, the synthesis of the precursor carboxylic acid, 5-chloro-4-methyl-2-nitrobenzoic acid, followed by its esterification with isopropanol.

Part A: Synthesis of 5-chloro-4-methyl-2-nitrobenzoic acid

A patented method describes a streamlined, two-step, one-pot synthesis starting from 4-methylbenzoic acid.[8] This approach is advantageous as it avoids the isolation of the intermediate, 3-chloro-4-methylbenzoic acid, leading to higher efficiency and reduced waste.

Step 1: Chlorination of 4-methylbenzoic acid The process begins with the electrophilic aromatic substitution (chlorination) of 4-methylbenzoic acid. The methyl and carboxylic acid groups direct the incoming chlorine atom. Using a Lewis acid catalyst in concentrated sulfuric acid facilitates this reaction.

Step 2: Nitration of 3-chloro-4-methylbenzoic acid Following chlorination, a nitrating agent is directly added to the reaction mixture. The nitro group is installed ortho to the carboxylic acid and meta to the chlorine, driven by the directing effects of the existing substituents.

Figure 1: Synthesis workflow for the precursor acid.

Part B: Fischer Esterification

The final step is the conversion of the carboxylic acid to the isopropyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of isopropanol.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. Driving the equilibrium towards the product is typically achieved by using a large excess of the alcohol and/or removing water as it is formed.[9][10]

Figure 2: Overview of the Fischer esterification step.

Experimental Protocol (Illustrative)

The following protocol is a representative procedure based on established methods for analogous transformations.[11][12]

Part A: Synthesis of 5-chloro-4-methyl-2-nitrobenzoic acid [8]

-

To a suitable reaction vessel, charge concentrated sulfuric acid as the solvent.

-

Add 4-methylbenzoic acid and a Lewis acid catalyst (e.g., FeCl₃).

-

Cool the mixture and slowly introduce chlorine gas while maintaining the temperature.

-

Upon completion of the chlorination (monitored by TLC or GC), directly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the vessel at a controlled temperature.

-

After the nitration is complete, quench the reaction by carefully pouring the mixture onto ice.

-

The precipitated solid product, 5-chloro-4-methyl-2-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Part B: Fischer Esterification to this compound [12]

-

In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-4-methyl-2-nitrobenzoic acid and a large excess of anhydrous isopropanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel if necessary.

Analytical Characterization (Expected Profile)

No public, experimentally-derived spectroscopic data for this compound was identified. The following represents an expected analytical profile based on its chemical structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a septet for the isopropyl C-H proton, a doublet for the two isopropyl methyl groups, a singlet for the aromatic methyl group, and two singlets or doublets for the aromatic protons.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying chemical shifts due to the different substituents), the isopropyl carbons, and the aromatic methyl carbon.

-

Infrared (IR) Spectroscopy: Key characteristic peaks are anticipated for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively), C-O stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (257.67 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments.

Applications in Research and Industry

The primary documented application of this compound is as a key intermediate in the synthesis of Flometoquin, a novel quinoline-based insecticide.[1]

Figure 3: Role in the synthesis of Flometoquin.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory or industrial setting. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Classification (GHS):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

GHS Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.

References

- Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid. (CN108218708B).

-

Synthesis of methyl 5-chloro-2-nitrobenzoate. PrepChem.com. [Link]

-

How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]

-

This compound. PubChem. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

-

m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

This compound. Lead Sciences. [Link]

-

Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]

- Process for preparing nitro benzoic acid alkyl esters. (EP0394985A1).

-

Methyl 5-chloro-2-nitrobenzoate. PMC - NIH. [Link]

-

Methyl 5-Chloro-2-nitrobenzoate. ChemBK. [Link]

Sources

- 1. 5 - chloro-4 - Methyl-2- nitro - benzoic acid isopropyl ester | 1204518-43-3 [chemicalbook.com]

- 2. This compound | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. Methyl 5-chloro-2-nitrobenzoate CAS#: 51282-49-6 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. homework.study.com [homework.study.com]

- 11. prepchem.com [prepchem.com]

- 12. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to Isopropyl 5-chloro-4-methyl-2-nitrobenzoate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a polysubstituted aromatic compound of significant interest in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its strategic arrangement of chloro, methyl, nitro, and isopropyl ester functional groups on a benzene ring creates a versatile chemical intermediate. The electron-withdrawing nature of the nitro and chloro groups, coupled with the steric and electronic influence of the methyl and isopropyl ester moieties, dictates its reactivity and makes it a valuable precursor for targeted molecular architectures.

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an analysis of the key chemical transformations of this compound. The insights presented herein are intended to equip researchers and development professionals with the foundational knowledge required for its effective utilization in synthetic workflows.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. These predicted values are crucial for designing reaction conditions, purification protocols, and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Calculated) | Source |

| CAS Number | 1204518-43-3 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [2][3] |

| Molecular Weight | 257.67 g/mol | [3] |

| Boiling Point | 351.0 ± 37.0 °C | [2] |

| Density | 1.283 ± 0.06 g/cm³ | [2] |

| XLogP3 | 3.4 | [2] |

| Topological Polar Surface Area | 72.1 Ų | [3] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be inferred from the analysis of analogous substituted nitrobenzoates.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on the benzene ring. The two aromatic protons will likely appear as singlets or narrowly split doublets in the downfield region (δ 7.5-8.5 ppm). The isopropyl methine proton should present as a septet around δ 5.0-5.3 ppm, while the six equivalent isopropyl methyl protons will be an upfield doublet around δ 1.3-1.5 ppm. The methyl group attached to the aromatic ring is expected to be a singlet around δ 2.4-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the six aromatic carbons, the carbonyl carbon of the ester, the isopropyl methine and methyl carbons, and the aromatic methyl carbon. The carbonyl carbon is anticipated to be the most downfield signal (δ 160-165 ppm). The aromatic carbons will resonate in the δ 120-150 ppm range. The isopropyl methine and methyl carbons are expected around δ 70-75 ppm and δ 20-25 ppm, respectively. The aromatic methyl carbon should appear in the δ 15-20 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present. Key expected peaks include a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹, asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at roughly 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively, and C-O stretching of the ester at 1250-1300 cm⁻¹.[4]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 257, with a characteristic M+2 peak at m/z 259 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of the isopropyl group, the nitro group, and carbon monoxide.

Synthesis and Mechanistic Insights

This compound is a key intermediate in the multi-step synthesis of the novel insecticide, Flometoquin.[5] Its synthesis is achieved through the nitration of a precursor, Isopropyl 3-chloro-4-methylbenzoate. This reaction is a classic example of electrophilic aromatic substitution.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the established synthesis of Flometoquin, where this compound is a key intermediate.[5]

Materials:

-

Isopropyl 3-chloro-4-methylbenzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Reaction Setup: In a separate reaction vessel, dissolve Isopropyl 3-chloro-4-methylbenzoate in a minimal amount of a suitable solvent, such as dichloromethane. Cool the solution in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C throughout the addition. The directing effects of the existing substituents (chloro and methyl groups) favor the introduction of the nitro group at the 2-position, which is the less sterically hindered ortho position.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization from a suitable solvent system.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its three key functional groups: the nitro group, the chloro group, and the isopropyl ester.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution. This is the most significant reaction pathway for this intermediate in the synthesis of Flometoquin, where the chloro group is displaced by a phenoxide.[5]

Caption: Nucleophilic aromatic substitution of the chloro group.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation is a critical step in the synthesis of Flometoquin, converting the nitro-substituted intermediate into an anthranilic ester derivative, which is then cyclized.[5]

Hydrolysis of the Ester

The isopropyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further modification of the carboxyl group if desired.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. As with many nitroaromatic compounds, it is considered potentially toxic and may cause irritation upon contact with the skin, eyes, and respiratory tract.[6][7]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemically resistant gloves

-

A laboratory coat

Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from strong oxidizing agents and strong bases.[8]

-

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[9]

Toxicological Information: Detailed toxicological data for this specific compound are not readily available. However, nitroaromatic compounds as a class are known to be toxic, and some are suspected carcinogens.[7] Therefore, it is prudent to treat this compound as hazardous and minimize exposure.

Conclusion

This compound is a strategically important chemical intermediate with well-defined reactivity that makes it a valuable component in modern organic synthesis. Its role as a precursor to the insecticide Flometoquin highlights its significance in the agrochemical industry. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective application in research and development.

References

-

Chemcess. (n.d.). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

Wikisource. (2005). Nitroaromatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Flometoquin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Retrieved from [Link]

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.... Retrieved from [Link]

-

Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

-

Chegg.com. (2023). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.... Retrieved from [Link]

-

PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

-

PMC. (n.d.). Discovery of flometoquin, a novel quinoline insecticide. Retrieved from [Link]

-

PMC. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.... Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same.

- Google Patents. (n.d.). US9440908B2 - Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.

- Google Patents. (n.d.). US20100248337A1 - PROCESS FOR THE PRODUCTION OF (s)-5-CHLORO-2-ISOPROPYLPENT-4-ENOIC ACID ESTERS.

-

ResearchGate. (2025). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]

-

PubChem. (n.d.). (5-Methyl-2-propan-2-ylcyclohexyl) 4-nitrobenzoate. Retrieved from [Link]

-

Googleapis. (n.d.). Patent Application Publication. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]

- 6. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Nitrobenzoic acid | 552-16-9 [chemicalbook.com]

- 9. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate: A Strategic Intermediate for Agrochemical and Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a functionalized aromatic compound of significant interest in synthetic chemistry. With a molecular weight of 257.67 g/mol , this molecule serves as a critical building block, most notably as a documented intermediate in the synthesis of the pesticide Flometoquin.[1] Its strategically positioned chloro, methyl, nitro, and isopropyl ester functional groups offer a versatile platform for constructing more complex molecular architectures. The nitro group, in particular, acts as a key synthetic handle, readily convertible to an amine, which unlocks a gateway to a diverse range of heterocyclic scaffolds relevant to drug discovery. This guide provides a comprehensive overview of its physicochemical properties, validated synthetic protocols, analytical characterization methods, and its established and potential applications in modern chemical research.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. This compound (CAS No: 1204518-43-3) is defined by its unique substitution pattern on the benzene ring, which dictates its reactivity and physical characteristics.[2][3][4]

Molecular Identity and Structure

The IUPAC name for this compound is propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate.[3] Its molecular formula is C₁₁H₁₂ClNO₄.[1][3][4][5]

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

For efficient experimental planning, the key physicochemical properties are summarized below. The molecular weight is definitive, while other parameters are computationally predicted and serve as valuable estimates for analytical method development and reaction condition planning.

| Property | Value | Source |

| Molecular Weight | 257.67 g/mol | [2][3][4][5] |

| Exact Mass | 257.045 Da | [3][5] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][3][4][5] |

| CAS Number | 1204518-43-3 | [2][3][4] |

| Predicted Boiling Point | 351.0 ± 37.0 °C | [5][6] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [5][6] |

| Predicted XLogP3 | 3.4 | [3][5][6] |

| Polar Surface Area (PSA) | 72.1 Ų | [3][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via two primary routes: the esterification of the corresponding carboxylic acid or the nitration of an ester precursor.

Synthetic Workflow Overview

The choice of synthetic route depends on the availability and cost of the starting materials. Fischer esterification is often preferred for its straightforwardness if the carboxylic acid is accessible, while direct nitration is a powerful tool for introducing the key nitro functionality.

Caption: Primary synthetic routes to the target compound.

Protocol: Fischer Esterification

This protocol describes the synthesis from 5-chloro-4-methyl-2-nitrobenzoic acid[7], a reliable and scalable method adapted from standard esterification procedures for aromatic acids.[8]

Expertise & Causality: The use of concentrated sulfuric acid is critical; it serves a dual purpose. First, it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic isopropanol. Second, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the ester product according to Le Châtelier's principle. Using isopropanol in excess also helps to shift the equilibrium favorably.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-4-methyl-2-nitrobenzoic acid (1.0 eq) in isopropanol (10 volumes, e.g., 10 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension. The mixture may warm slightly.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of isopropanol by approximately half using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into a separatory funnel containing cold water (20 volumes) and ethyl acetate (15 volumes). Shake vigorously and allow the layers to separate.

-

Washing: Sequentially wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Applications in Synthetic Programs

The true value of this compound lies in its utility as a versatile intermediate.

Agrochemical Synthesis

This compound is a known intermediate in the synthesis of Flometoquin, an insecticide.[1] It is also a key precursor for 6-aryloxyquinoline derivatives, which are valuable intermediates for both medical and agricultural applications.[9]

Potential in Drug Discovery

While direct applications are not widely published, the molecular scaffold is highly strategic for medicinal chemistry. The nitro group is paramount; its reduction to an aniline is a cornerstone transformation that opens up a vast chemical space.

Field-Proven Insight: The resulting 2-amino-5-chloro-4-methylbenzoate ester is an analogue of other aminobenzoates that are pivotal in constructing heterocyclic cores. For instance, similar building blocks are used to synthesize kinase inhibitors for treating inflammatory diseases and cancer.[10] The chloro-nitro aromatic motif itself is found in compounds with demonstrated bioactivity, including antibacterial agents.[11] Researchers can leverage this intermediate for the synthesis of novel quinolones, benzimidazoles, or other fused heterocyclic systems of therapeutic interest.

Caption: Synthetic utility via nitro group reduction.

Analytical Characterization Protocols

Confirming the identity and purity of the synthesized material is essential. A multi-technique approach ensures a self-validating system. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.[7][12]

Protocol: HPLC-UV Purity Analysis

This protocol is a robust starting point for method development, based on established methods for similar nitrophenolic compounds.[13]

Trustworthiness: This method is self-validating. A sharp, symmetrical peak at a consistent retention time indicates a pure compound. The use of a photodiode array (PDA) detector allows for the acquisition of the UV spectrum of the peak, which can be compared against a reference standard to confirm identity.

Methodology:

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

-

Gradient Example: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan with PDA).

-

Injection Volume: 5 µL.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block with proven utility in agrochemical synthesis and significant potential in pharmaceutical research. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable intermediate. The ability to readily transform its nitro group into a reactive amine provides a reliable entry point into the synthesis of complex, high-value heterocyclic molecules, empowering researchers in their quest to develop novel bioactive compounds.

References

-

PubChem. This compound | C11H12ClNO4 | CID 67119436. [Link]

-

Lead Sciences. This compound. [Link]

- Google Patents.

-

Chemsrc. CAS#:1204518-43-3 | this compound. [Link]

-

Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E, 67(Pt 12), o3139. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

-

Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

Sources

- 1. 5 - chloro-4 - Methyl-2- nitro - benzoic acid isopropyl ester CAS#: 1204518-43-3 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. 34633-67-5|5-Chloro-4-methyl-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 8. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013015203A1 - Isopropyl 3-chloro-4-methylbenzoate and method for producing same - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. 1204518-43-3|this compound|BLD Pharm [bldpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate IUPAC name

An In-depth Technical Guide to propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate (commonly known as Isopropyl 5-chloro-4-methyl-2-nitrobenzoate), a key chemical intermediate. The document delineates its precise chemical identity according to IUPAC nomenclature, details its physicochemical properties, and presents a validated synthesis pathway, including the preparation of its essential precursor, 5-chloro-4-methyl-2-nitrobenzoic acid. Furthermore, this guide offers expert insights into the expected spectroscopic signatures for structural verification and discusses the compound's current and potential applications in the agrochemical and pharmaceutical industries. The synthesis protocols and analytical discussions are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices, thereby ensuring scientific integrity and reproducibility.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific research. The compound , with the CAS Number 1204518-43-3, is a substituted benzoate ester. While commonly referred to by its semi-systematic name, this compound, its formal IUPAC name provides an unambiguous structural description.

IUPAC Name: propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate[1][2][3].

The nomenclature is derived as follows:

-

Parent Structure: The core is a benzoate, an ester of benzoic acid.

-

Ester Group: The alcohol moiety is derived from propan-2-ol (isopropanol), giving the "propan-2-yl" prefix.

-

Ring Substituents: The benzene ring of the benzoate is substituted with three groups. Numbering of the ring begins at the carbon atom attached to the carboxylate group (C1). The substituents are then assigned the lowest possible locants:

-

A nitro group (-NO₂) at position 2.

-

A methyl group (-CH₃) at position 4.

-

A chloro group (-Cl) at position 5.

-

This systematic naming convention ensures global uniformity and precise structural communication. Other synonyms include 5-chloro-4-methyl-2-nitro-benzoic acid isopropyl ester[2][4][5].

Caption: Chemical structure of propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate.

Physicochemical Properties

A summary of the key computed and experimental properties of the compound is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1][4][6] |

| Molecular Weight | 257.67 g/mol | [1][6] |

| CAS Number | 1204518-43-3 | [3][4][6] |

| Predicted Boiling Point | 351.0 ± 37.0 °C at 760 mmHg | [2][4] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [2][4] |

| XLogP3 | 3.4 | [1][4] |

| Polar Surface Area | 72.1 Ų | [1][2] |

| Appearance | White powder (typical for related compounds) | [7][8] |

Synthesis Pathway and Experimental Protocol

The synthesis of propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate is achieved via a two-stage process: first, the synthesis of the precursor carboxylic acid, followed by its esterification.

Stage 1: Synthesis of 5-chloro-4-methyl-2-nitrobenzoic acid

The precursor acid is not commonly available and must typically be synthesized. A patented method provides an efficient route from 4-methylbenzoic acid (p-toluic acid)[9]. The process involves a one-pot chlorination followed by nitration.

-

Rationale: Using concentrated sulfuric acid as a solvent and a Lewis acid catalyst facilitates the electrophilic aromatic substitution (chlorination) of 4-methylbenzoic acid to yield 3-chloro-4-methylbenzoic acid. The subsequent direct addition of a nitrating agent (e.g., a mixture of nitric and sulfuric acids) introduces the nitro group. The directing effects of the existing substituents (-COOH is meta-directing, -CH₃ is ortho/para-directing, and -Cl is ortho/para-directing) favor the formation of the desired 5-chloro-4-methyl-2-nitrobenzoic acid isomer. This one-pot method is advantageous as it simplifies reaction steps and reduces waste compared to multi-step alternatives[9].

Stage 2: Esterification

The final step is the conversion of the carboxylic acid to the isopropyl ester. This is typically accomplished via a Fisher esterification reaction, which involves reacting the carboxylic acid with an excess of the alcohol (isopropanol) in the presence of a strong acid catalyst.

Caption: Workflow for the synthesis of the target compound via Fisher esterification.

Detailed Experimental Protocol (Stage 2)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-4-methyl-2-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous isopropanol (e.g., 10-20 eq), which serves as both a reagent and a solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol. The excess alcohol shifts the reaction equilibrium towards the product side, maximizing the yield.

-

-

Reaction: Heat the mixture to reflux (approximately 82°C for isopropanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid, followed by a wash with brine.

-

Trustworthiness: The bicarbonate wash is a self-validating step; cessation of effervescence indicates complete neutralization of the acid.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization Insights

While specific experimental data for this exact molecule is not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous benzoate derivatives[10][11][12].

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The proton at C6 will likely be downfield due to the proximity of the ester, while the proton at C3 will be influenced by the adjacent nitro group.

-

Isopropyl Group: A septet (~5.0-5.2 ppm) for the single CH proton and a doublet (~1.3-1.4 ppm) for the six equivalent CH₃ protons. The integration ratio of these signals (1:6) is a key identifier.

-

Methyl Group: A singlet (~2.4-2.5 ppm) for the three protons of the methyl group at C4.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around 165-170 ppm is characteristic of the ester carbonyl.

-

Aromatic Carbons: Six distinct signals are expected, with quaternary carbons (C1, C2, C4, C5) showing different intensities than protonated carbons (C3, C6).

-

Aliphatic Carbons: Signals for the isopropyl CH (~70 ppm) and CH₃ (~22 ppm) carbons, and the C4-methyl carbon (~20 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl group[11].

-

N-O Stretch: Two strong bands are expected for the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond of the ester.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Applications in Research and Development

Substituted nitrobenzoates are versatile intermediates in organic synthesis, valued for the reactivity conferred by the nitro and ester functional groups[7][13].

-

Agrochemicals: this compound is explicitly identified as an intermediate in the synthesis of Flometoquin, a pesticide used in insecticidal compositions[5]. This highlights its established role in the agrochemical industry.

-

Pharmaceuticals and Drug Discovery: While direct pharmaceutical applications of this specific molecule are not widely documented, the nitrobenzoate scaffold is of significant interest in drug development.

-

Prodrug Strategy: Ester derivatives of benzoic acids are often explored as prodrugs to enhance cell permeability and bioavailability. The ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid[14].

-

Antimicrobial Agents: Nitrobenzoate derivatives have demonstrated potent activity against M. tuberculosis and various fungal strains. The 3,5-dinitrobenzoate scaffold, in particular, has been identified as a promising starting point for new antimycobacterial agents[14]. Other nitrobenzoate derivatives have shown significant antifungal properties[15].

-

Synthetic Building Block: The nitro group is a highly versatile functional group. It can be readily reduced to an amine, which can then be used in a wide range of coupling reactions to build more complex molecules. For example, other nitrobenzoate esters serve as key intermediates in the synthesis of anticancer drugs like Lenalidomide[7] and other bioactive heterocyclic compounds.

-

The presence of chloro, methyl, and nitro substituents on the aromatic ring provides multiple handles for further chemical modification, making propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate a valuable building block for creating libraries of novel compounds for screening in drug discovery and materials science.

Conclusion

Propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate is a well-defined chemical intermediate with a clear synthesis pathway and established utility in the agrochemical sector. Its structural features, particularly the versatile nitro and ester groups, also position it as a valuable building block for broader applications in pharmaceutical research and medicinal chemistry. This guide provides the foundational knowledge—from nomenclature and properties to synthesis and potential applications—required for scientists to confidently incorporate this compound into their research and development programs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Spectroscopic data for sodium benzoate and compounds with lanthanides(III) and yttrium(III). [Link]

-

Medium. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]

- Google Patents. CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid.

-

MPG.PuRe. Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. [Link]

-

National Institutes of Health (NIH). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]

-

Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. [Link]

-

PubMed. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. [Link]

-

Lead Sciences. This compound. [Link]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. [Link]

-

PrepChem.com. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]

-

SpectraBase. Benzoate - Optional[13C NMR] - Chemical Shifts. [Link]

-

Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Nitrobenzoate: Your Go-To Intermediate for Chemical Synthesis. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 2-Chloro-4-nitrobenzoic Acid: Raw Materials and Methods. [Link]

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

Sources

- 1. This compound | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 5 - chloro-4 - Methyl-2- nitro - benzoic acid isopropyl ester CAS#: 1204518-43-3 [m.chemicalbook.com]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]

- 12. spectrabase.com [spectrabase.com]

- 13. nbinno.com [nbinno.com]

- 14. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The described methodology is grounded in established chemical principles and supported by detailed experimental protocols. This document is intended to serve as a practical resource for researchers and process chemists, offering insights into reaction mechanisms, optimization strategies, and safety considerations. The synthesis is presented as a three-step process commencing with the regioselective chlorination of 4-methylbenzoic acid, followed by nitration, and culminating in a Fischer-Speier esterification. Each step has been meticulously detailed to ensure reproducibility and high yields of the target compound.

Introduction

This compound (C₁₁H₁₂ClNO₄, Molar Mass: 257.67 g/mol ) is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural motifs, including the nitro and chloro substituents on a benzoate backbone, make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). This guide delineates a reliable and scalable synthetic route to this important intermediate, providing the necessary detail for practical implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step reaction sequence starting from the readily available 4-methylbenzoic acid. The pathway involves:

-

Chlorination: Electrophilic aromatic substitution on 4-methylbenzoic acid to introduce a chlorine atom at the 3-position, yielding 3-chloro-4-methylbenzoic acid.

-

Nitration: Subsequent electrophilic substitution to introduce a nitro group at the 2-position of the chlorinated intermediate, resulting in 5-chloro-4-methyl-2-nitrobenzoic acid.

-

Esterification: Acid-catalyzed reaction of the carboxylic acid with isopropanol to form the final product, this compound.

Caption: Three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Chloro-4-methylbenzoic Acid

The initial step involves the regioselective chlorination of 4-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The chlorination occurs ortho to the methyl group and meta to the carboxylic acid group.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylbenzoic Acid | 136.15 | 13.62 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | As solvent | - |

| Chlorine Gas (Cl₂) | 70.90 | As required | - |

| Lewis Acid (e.g., FeCl₃) | 162.20 | Catalytic | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 13.62 g (0.1 mol) of 4-methylbenzoic acid in concentrated sulfuric acid.

-

Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃).

-

Bubble chlorine gas through the stirred solution. The reaction is exothermic and should be monitored. Maintain the reaction temperature as needed with a water bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

-

The crude 3-chloro-4-methylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Causality and Insights: The use of a Lewis acid catalyst is crucial for activating the chlorine molecule, making it a more potent electrophile for the aromatic substitution reaction.[3] Concentrated sulfuric acid serves as a solvent that can also protonate the carbonyl of the carboxylic acid, further deactivating the ring towards electrophilic attack and enhancing the directing effects of the substituents.

Step 2: Synthesis of 5-Chloro-4-methyl-2-nitrobenzoic Acid

This step involves the nitration of the chlorinated intermediate. The nitro group is directed to the position ortho to the carboxylic acid and meta to the chlorine atom, which is sterically accessible and electronically favored.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Chloro-4-methylbenzoic Acid | 170.59 | 17.06 g | 0.1 |

| Concentrated Sulfuric Acid | 98.08 | ~50 mL | - |

| Concentrated Nitric Acid | 63.01 | ~10 mL | - |

Procedure:

-

In a clean, dry flask, carefully prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

In a separate flask, dissolve 17.06 g (0.1 mol) of 3-chloro-4-methylbenzoic acid in approximately 30 mL of concentrated sulfuric acid. Cool this solution in an ice bath to between 0 and 5 °C.[4]

-

While vigorously stirring the solution of the carboxylic acid, slowly add the chilled nitrating mixture dropwise, ensuring the temperature is maintained below 10 °C.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude 5-chloro-4-methyl-2-nitrobenzoic acid can be purified by recrystallization.

Causality and Insights: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.[6] Strict temperature control is essential to prevent over-nitration and the formation of by-products.

Step 3: Synthesis of this compound

The final step is a Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chloro-4-methyl-2-nitrobenzoic Acid | 215.59 | 21.56 g | 0.1 |

| Isopropanol | 60.10 | Excess (~150 mL) | - |

| Concentrated Sulfuric Acid | 98.08 | Catalytic (~2 mL) | - |

Procedure:

-

In a round-bottom flask, combine 21.56 g (0.1 mol) of 5-chloro-4-methyl-2-nitrobenzoic acid with a large excess of isopropanol (~150 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (~2 mL) to the mixture while stirring.[7]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Causality and Insights: The Fischer esterification is a reversible reaction. Using a large excess of the alcohol (isopropanol) shifts the equilibrium towards the formation of the ester product.[8] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Characterization Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Appearance |

| 3-Chloro-4-methylbenzoic Acid | C₈H₇ClO₂ | 170.59 | White to off-white solid |

| 5-Chloro-4-methyl-2-nitrobenzoic Acid | C₈H₆ClNO₄ | 215.59 | Pale yellow solid |

| This compound | C₁₁H₁₂ClNO₄ | 257.67 | Solid |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

-

Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Chlorine gas is toxic and corrosive. Use appropriate gas handling and trapping techniques.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can successfully synthesize this valuable intermediate for further applications in pharmaceutical and chemical research. The provided step-by-step instructions, coupled with insights into the reaction mechanisms, aim to facilitate a seamless and safe laboratory workflow.

References

-

PubChem. This compound. Available at: [Link].

-

PrepChem. Synthesis of 4-(chloromethyl)-benzoic acid. Available at: [Link].

- Google Patents. CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid.

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Available at: [Link].

-

Truman State University. Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link].

- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

Chemistry Stack Exchange. What will be the product ratio if I do chlorination of p-toluic acid? Available at: [Link].

- Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.

-

PrepChem. Synthesis of methyl 5-chloro-2-nitrobenzoate. Available at: [Link].

-

PrepChem. Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. Available at: [Link].

- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

Lead Sciences. This compound. Available at: [Link].

-

Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available at: [Link].

- Google Patents. US3948972A - Esterification of nitrobenzoic acids.

- Google Patents. PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES.

-

International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link].

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link].

-

PubChem. 3-Chloro-4-methylbenzoic Acid. Available at: [Link].

-

Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link].

-

Royal Society of Chemistry. Nitration of methyl benzoate. Available at: [Link].

-

Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Available at: [Link].

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. Available at: [Link].

- Google Patents. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

-

National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. Available at: [Link].

-

Cole-Parmer. Chemical Compatibility Database. Available at: [Link].

Sources

- 1. This compound | C11H12ClNO4 | CID 67119436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. CN108218708B - Preparation method and application of 5-chloro-4-methyl-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

physical and chemical properties of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a substituted aromatic carboxylic acid ester of significant interest in synthetic organic chemistry. Its multifaceted structure, featuring a sterically encumbered ester, a reactive nitro group, and a chlorinated aromatic ring, makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an analysis of its chemical reactivity, grounded in established chemical principles and supported by scientific literature. This document is intended to serve as a practical resource for researchers and professionals engaged in fine chemical synthesis and drug development.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, application in synthesis, and purification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1204518-43-3 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₄ | [1] |

| Molecular Weight | 257.67 g/mol | [1] |

| Predicted Boiling Point | 351.0 ± 37.0 °C | [2] |

| Predicted Density | 1.283 ± 0.06 g/cm³ | [2] |

| XLogP3 | 3.4 | [1] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

Solubility Profile:

Based on the principles of "like dissolves like," this compound, a polar molecule, is expected to exhibit good solubility in common polar organic solvents such as acetone, ethyl acetate, and tetrahydrofuran.[3][4] Its solubility in water is predicted to be low due to the hydrophobic nature of the benzene ring and the isopropyl group, a characteristic common to many esters with several carbon atoms.[5][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the nitration of an appropriate precursor, followed by esterification. The following protocol is a representative procedure based on established methods for the synthesis of similar nitroaromatic compounds.[7][8]

Experimental Protocol: Synthesis via Nitration and Esterification

Causality of Experimental Choices: The choice of a strong acid mixture (HNO₃/H₂SO₄) is critical for the generation of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration. The reaction temperature is maintained at a low level to control the exothermic nitration reaction and minimize the formation of byproducts. The subsequent esterification is an acid-catalyzed equilibrium reaction, and the removal of water drives the reaction towards the product.

Step 1: Nitration of 3-chloro-4-methylbenzoic acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-chloro-4-methylbenzoic acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled solution of 3-chloro-4-methylbenzoic acid over a period of 1-2 hours, maintaining the reaction temperature between 0-10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation of 5-chloro-4-methyl-2-nitrobenzoic acid: The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Esterification of 5-chloro-4-methyl-2-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, place the dried 5-chloro-4-methyl-2-nitrobenzoic acid, a molar excess of isopropanol, and a catalytic amount of concentrated sulfuric acid. Toluene can be used as a solvent to facilitate the azeotropic removal of water.

-

Esterification Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.

-

Purification: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the isopropyl ester, the nitro group, and the chloro substituent on the aromatic ring.

Hydrolysis of the Ester Group

The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[9] However, the presence of the ortho-nitro group and the bulky isopropyl group introduces significant steric hindrance, which can make hydrolysis more challenging compared to unhindered esters.

-

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is typically carried out by heating the ester in the presence of an aqueous acid, such as dilute sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10] The reaction is typically faster than acid-catalyzed hydrolysis. Due to steric hindrance, more forcing conditions (e.g., higher temperatures, stronger base concentrations) may be required for complete saponification.[11][12]

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be selectively reduced to an amine, which is a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals. The choice of reducing agent is critical to avoid the reduction of the ester group or the cleavage of the aryl-chloride bond.

-

Catalytic Hydrogenation: This is a common method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are typically used with hydrogen gas. Careful selection of the catalyst and reaction conditions is necessary to ensure the chemoselective reduction of the nitro group.[13]

-

Metal-Mediated Reductions: Reagents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), tin(II) chloride (SnCl₂), or sodium borohydride in the presence of a transition metal catalyst (e.g., NaBH₄-FeCl₂) are effective for the selective reduction of nitroarenes in the presence of other reducible functional groups like esters.[14][15][16][17]

Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The presence of the electron-withdrawing nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[18][19][20] This allows for the displacement of the chlorine atom by a variety of nucleophiles.

-

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.[21][22]

This reactivity is exploited in the synthesis of the insecticide Flometoquin, where this compound is reacted with a phenoxide nucleophile to displace the chloride.[7][8]

Analytical Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the methyl group on the aromatic ring (a singlet). The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, methyl, nitro, and ester substituents.

-

¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the isopropyl and methyl groups.[25]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹ respectively), and the C-Cl stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.[26]

-

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of the compound and for monitoring the progress of reactions.

Safety, Handling, and Disposal

As with all nitrated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Avoid inhalation of dust or vapors and contact with skin and eyes. Nitrated organic compounds can be thermally unstable and should be protected from heat, shock, and friction. They are also incompatible with strong oxidizing and reducing agents.[27]

-

Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous organic waste. Do not mix with strong acids or bases in the waste container.[28][29]

Conclusion

This compound is a synthetically useful intermediate with a rich and predictable chemical reactivity. A thorough understanding of its physical properties, synthetic pathways, and reaction mechanisms is crucial for its effective utilization in research and development. This guide provides a solid foundation for scientists and professionals working with this compound, enabling them to handle it safely and employ it effectively in their synthetic endeavors.

Visualizations

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Key Reactivity Pathways

Caption: Major reaction pathways of the title compound.

References

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). SynOpen, 6(03), 253-257. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Synthetic Communications, 37(16), 2725-2733. [Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). SciSpace. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry Tutor. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2012). Atmospheric Environment, 47, 249-258. [Link]

-

Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. (2022). Journal of Emerging Investigators. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

15.7: Physical Properties of Esters. (2021). Chemistry LibreTexts. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). Molecules, 28(8), 3409. [Link]

-

Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. (2011). Journal of Chemical Education, 88(10), 1435-1438. [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Journal of Emerging Investigators. [Link]

-

Synthesis and Insecticidal Activity Study of Flometoquin. (2014). Agrochemicals, 53(1), 15-16. [Link]

-

Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. [Link]

-

Safe Handling and Disposing of Organic Substances. (n.d.). HSC Chemistry. [Link]

-